Rp-adenosine 3',5'-cyclic monophosphorothioate triethylammonium salt (Rp-cAMPS triethylammonium salt) is a synthetic analog of cyclic adenosine monophosphate (cAMP). It acts as a competitive antagonist for the cAMP binding site of protein kinase A (PKA) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This antagonistic activity makes Rp-cAMPS triethylammonium salt a valuable tool in scientific research, particularly for investigating the role of the cAMP-PKA signaling pathway in various cellular processes.
The synthesis of Rp-cyclic adenosine monophosphate triethylammonium salt typically involves several key steps:
The molecular structure of Rp-cyclic adenosine monophosphate triethylammonium salt features a cyclic phosphate backbone with a sulfur atom replacing one of the oxygen atoms in the phosphate group. This modification contributes to its resistance against hydrolysis by phosphodiesterases, making it a stable analog of cyclic adenosine monophosphate.
Rp-cyclic adenosine monophosphate triethylammonium salt primarily participates in reactions typical of cyclic nucleotides:
The mechanism of action for Rp-cyclic adenosine monophosphate triethylammonium salt involves its competitive inhibition of cAMP-induced activation of protein kinase A:
The inhibitory concentration (IC50) for Rp-cyclic adenosine monophosphate triethylammonium salt ranges from 11 to 16 µM, indicating its potency in blocking cAMP signaling pathways .
Rp-cyclic adenosine monophosphate triethylammonium salt has diverse applications across various fields:
The enzymatic synthesis of Rp-cAMPS leverages the stereoselectivity of Bordetella pertussis adenylate cyclase (CyaA), a calmodulin-activated toxin. This method exploits the toxin’s ability to convert the Sp diastereomer of adenosine 5'-O-(1-thiotriphosphate) ((Sp)-ATPαS) into Rp-cAMPS with high specificity [1] [4] [9]. The CyaA enzyme is partially purified from B. pertussis cultures via calmodulin affinity chromatography, which isolates the catalytically active form while removing contaminating proteins [4] [9].
The cyclization reaction proceeds under optimized buffer conditions (pH 8.0, 30°C) with 5 mM Mn²⁺ as a cofactor, which enhances substrate binding. Kinetic analyses reveal that CyaA binds (Sp)-ATPαS with ~10-fold higher affinity (Kₘ = 28 µM) than ATP (Kₘ = 250 µM). However, the catalytic rate (Vₘₐₓ) for (Sp)-ATPαS is 40-fold slower (0.15 µmol/min/mg) compared to ATP (6.0 µmol/min/mg) [1] [4]. This trade-off between affinity and catalytic efficiency necessitates extended reaction times (12–24 hours) but ensures high diastereomeric purity of the Rp-cAMPS product. Scalability is demonstrated at substrate loads of 2–5 mg, yielding ~75% conversion [4] [9].
Table 1: Kinetic Parameters for B. pertussis Adenylate Cyclase
Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
---|---|---|---|
ATP | 250 | 6.0 | 0.024 |
(Sp)-ATPαS | 28 | 0.15 | 0.0054 |
The enzymatic synthesis of Rp-cAMPS hinges on a stereospecific inversion at the α-phosphorus atom during cyclization. Adenylate cyclases catalyze nucleophilic attack by the 3'-OH group of the ribose moiety on the α-phosphate of ATP or its analogs. For (Sp)-ATPαS—a diastereomer where the non-bridging oxygen at the α-phosphate is replaced by sulfur—this reaction proceeds with inversion of configuration. The B. pertussis CyaA mediates this inversion, converting the Sₚ configuration at the α-phosphorus of (Sp)-ATPαS into the Rₚ configuration in the cyclic monophosphorothioate product (Rp-cAMPS) [1] [4] [9].
This stereochemical fidelity arises from the enzyme’s active-site architecture, which positions the (Sp)-ATPαS substrate for inline nucleophilic displacement. The catalytic histidine residue (H63 in CyaA) acts as a general base, deprotonating the 3'-OH group to facilitate its attack on the α-phosphorus. The apical departure of the β-γ pyrophosphate group occurs concomitantly with sulfur inversion, yielding Rp-cAMPS with >95% diastereomeric excess [4] [9]. Crucially, chemical synthesis typically produces racemic mixtures of Rp- and Sp-cAMPS, making enzymatic synthesis the only practical route to stereopure Rp-cAMPS at scale.
Post-synthesis purification is critical to isolate Rp-cAMPS from unreacted (Sp)-ATPαS, inorganic phosphate, and trace protein contaminants. The triethylammonium salt form of Rp-cAMPS is preferred for its solubility and stability during chromatography [4] [5]. The purification workflow involves three key steps:
This protocol achieves 75% recovery of Rp-cAMPS from a 2 mg synthesis scale. For larger scales (>10 mg), preparative HPLC with a C18 column and isocratic elution (20% methanol/80 mM TEAA) further enhances purity to >99% [5].
Table 2: Purification Profile of Rp-cAMPS Triethylammonium Salt
Step | Yield (%) | Purity (%) | Key Conditions |
---|---|---|---|
Charcoal Adsorption | 95 | 50 | Elution: 50% ethanol/1% NH₄OH |
C18 Column Chromatography | 85 | 95 | Gradient: 5–30% methanol in 10 mM TEAA (pH 7.0) |
Lyophilization | 98 | >95 | Acidification: acetic acid (pH 3.0) |
Overall Recovery | 75 | >95 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7